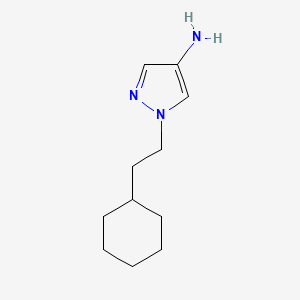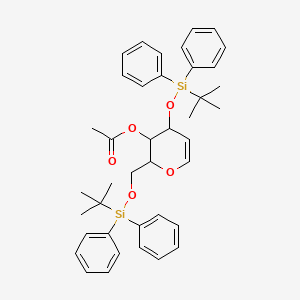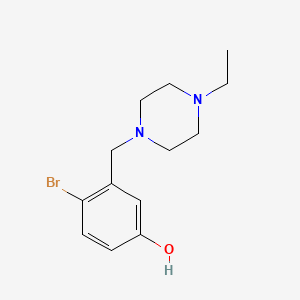
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid is a complex organic compound that belongs to the class of n-acyl-alpha amino acids and derivatives. This compound is characterized by the presence of a pyrrolidin-2-one ring, which is a five-membered lactam structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters . The reaction conditions usually include heating the reaction mixture at 65–75°C for 3–4 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale procedures similar to the laboratory methods but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrrolidin-2-ones and their derivatives, which can have different functional groups attached to the pyrrolidinone ring.
科学的研究の応用
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
What sets (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid apart from these similar compounds is its specific structural configuration and the presence of the heptanoic acid chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H18N2O4 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
7-oxo-7-[[(3S)-2-oxopyrrolidin-3-yl]amino]heptanoic acid |
InChI |
InChI=1S/C11H18N2O4/c14-9(4-2-1-3-5-10(15)16)13-8-6-7-12-11(8)17/h8H,1-7H2,(H,12,17)(H,13,14)(H,15,16)/t8-/m0/s1 |
InChIキー |
MJLXEVSQWFHFST-QMMMGPOBSA-N |
異性体SMILES |
C1CNC(=O)[C@H]1NC(=O)CCCCCC(=O)O |
正規SMILES |
C1CNC(=O)C1NC(=O)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)













